1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone
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Overview
Description
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone is a complex organic compound that features a pyrazole ring, a piperazine ring, and a pyrimidine ring
Preparation Methods
The synthesis of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate diketone.
Attachment of the phenyl group:
Formation of the piperazine ring: This can be synthesized by reacting ethylenediamine with a suitable dihalide.
Attachment of the pyrimidine ring: The pyrimidine ring can be introduced through a nucleophilic substitution reaction.
Final coupling: The final step involves coupling the pyrazole and piperazine intermediates through an appropriate linker, such as an ethanone group.
Industrial production methods may involve optimizing these steps for large-scale synthesis, including the use of catalysts, solvents, and reaction conditions that maximize yield and purity.
Chemical Reactions Analysis
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.
Scientific Research Applications
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent, particularly in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Biology: It is used in biological research to study its effects on cellular processes, enzyme activity, and receptor binding.
Materials Science: The compound is explored for its potential use in the development of novel materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of 1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone involves its interaction with specific molecular targets, such as enzymes, receptors, or ion channels. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways and physiological responses.
Comparison with Similar Compounds
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone can be compared with other similar compounds, such as:
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]methanone: This compound has a similar structure but with a methanone linker instead of an ethanone linker.
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]propanone: This compound features a propanone linker, which may result in different chemical and biological properties.
Biological Activity
1-(5-phenyl-4,5-dihydro-1H-pyrazol-1-yl)-2-[4-(pyrimidin-2-yl)piperazin-1-yl]ethanone, also known as Y021-6485, is a compound that has garnered attention for its potential biological activities. This compound features a unique structural framework that combines a pyrazole moiety with a pyrimidine-piperazine unit, suggesting diverse pharmacological properties.
The molecular formula of Y021-6485 is C19H22N6O, with a molecular weight of 350.42 g/mol. The compound exhibits the following physicochemical properties:
Property | Value |
---|---|
Molecular Weight | 350.42 g/mol |
LogP | 1.889 |
LogD | 1.886 |
Polar Surface Area | 53.04 Ų |
Hydrogen Bond Acceptors | 6 |
InChI Key | UIOQZXQKPRAPQC-KRWDZBQOSA-N |
Antioxidant and Anti-inflammatory Properties
Recent studies have highlighted the antioxidant and anti-inflammatory properties of pyrazole derivatives, including Y021-6485. Molecular docking studies suggest that compounds with similar structures can inhibit key inflammatory mediators such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) . These findings indicate potential therapeutic applications in treating inflammatory diseases.
Antimicrobial Activity
Pyrazole derivatives have been extensively studied for their antimicrobial properties. Research indicates that modifications to the pyrazole structure can enhance antibacterial activity against various pathogens, including E. coli and S. aureus. For instance, compounds with a piperazine moiety have shown improved efficacy against these bacterial strains .
In vitro studies have demonstrated that Y021-6485 and related compounds exhibit significant antibacterial effects, which could be attributed to their ability to disrupt bacterial cell wall synthesis or function .
Anticancer Potential
The anticancer activity of pyrazole derivatives has also been explored. Some studies report that specific modifications to the pyrazole structure can lead to potent inhibition of cancer cell proliferation by targeting key signaling pathways involved in tumor growth . The incorporation of the pyrimidine-piperazine unit may enhance this activity by improving bioavailability and selectivity towards cancer cells.
Study on Antioxidant Activity
A study conducted by Omotayo et al. evaluated the antioxidant properties of various pyrazole derivatives through in vitro assays. The results indicated that certain derivatives exhibited strong free radical scavenging activity, suggesting their potential use as therapeutic agents against oxidative stress-related diseases .
Evaluation of Antimicrobial Efficacy
In another study focusing on antimicrobial activity, several pyrazole derivatives were synthesized and tested against clinical isolates of bacteria. The results showed that Y021-6485 demonstrated significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to standard antibiotics .
Properties
IUPAC Name |
1-(3-phenyl-3,4-dihydropyrazol-2-yl)-2-(4-pyrimidin-2-ylpiperazin-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O/c26-18(25-17(7-10-22-25)16-5-2-1-3-6-16)15-23-11-13-24(14-12-23)19-20-8-4-9-21-19/h1-6,8-10,17H,7,11-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIOQZXQKPRAPQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(=O)N2C(CC=N2)C3=CC=CC=C3)C4=NC=CC=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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